XY 018 is classified under the category of small organic molecules with a specific focus on its role as an antagonist for the ROR gamma receptor, a nuclear receptor involved in the regulation of immune responses and inflammation. Its chemical structure includes multiple fluorine atoms, which enhance its stability and bioactivity. The compound has a molecular formula of C23H15F7N2O4 and a molecular weight of 516.36 g/mol .
The synthesis of XY 018 involves several steps that can be categorized into key methods:
The synthesis process requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity.
The molecular structure of XY 018 features a biphenyl core substituted with a trifluoromethyl group and a nitrobenzene moiety. The presence of multiple fluorine substituents contributes to the compound's lipophilicity and biological activity. Key structural data include:
XY 018 participates in various chemical reactions that are critical for its functionalization:
These reactions are essential for modifying the compound's properties and enhancing its biological activity.
The mechanism of action of XY 018 as a ROR gamma antagonist involves binding to the receptor's ligand-binding domain, thereby inhibiting its activity. This inhibition can lead to decreased transcriptional activation of target genes involved in inflammatory processes. Experimental data suggest that XY 018 effectively reduces the expression of pro-inflammatory cytokines in immune cells, indicating its potential therapeutic role in autoimmune diseases .
XY 018 exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and influence its application in biological studies.
XY 018 is primarily used in scientific research focused on immunology and pharmacology. Its applications include:
XY-018 (chemical name: N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'-biphenyl]-4-yl]-2-nitrobenzeneacetamide; CAS: 1873358-87-2) is a potent and selective small-molecule antagonist of the nuclear receptor retinoic acid receptor-related orphan receptor gamma (RORγ/RORC). Characterized by high binding affinity for RORγ's ligand-binding domain (LBD), XY-018 inhibits constitutive receptor activity with an EC₅₀ of 190 nM in cellular assays (e.g., 293T cells) [1] [6] [7]. Its selectivity is evidenced by a 40-fold lower potency against RORα (IC₅₀ = 7.57 µM) [1]. As a research compound, XY-018 is strictly designated for in vitro and preclinical investigations, with current applications focusing on oncology—particularly castration-resistant prostate cancer (CRPC)—and autoimmune diseases [3] [6]. Its physicochemical properties include a molecular weight of 516.37 g/mol and solubility in DMSO (100 mM) and ethanol (100 mM), facilitating experimental use [6] [7].
Table 1: Key Characteristics of XY-018
Property | Value |
---|---|
Molecular Formula | C₂₃H₁₅F₇N₂O₄ |
CAS Number | 1873358-87-2 |
Biological Target | RORγ antagonist |
EC₅₀ (RORγ, cellular) | 190 nM |
Selectivity (vs. RORα) | 40-fold (IC₅₀ = 7.57 µM) |
Primary Research Applications | CRPC, autoimmune disease models |
The discovery of RORγ modulators evolved from structural insights into nuclear receptors. Initial studies identified oxysterols (e.g., 20α-hydroxycholesterol) as endogenous RORγ agonists, crystallizing with the receptor’s LBD to stabilize an active conformation permissive to coactivator recruitment [9]. This revealed the druggability of RORγ’s hydrophobic LBD pocket. Early synthetic antagonists included digoxin (cardiac glycoside repurposed as RORγt inhibitor) and ursolic acid derivatives, which suppressed IL-17 production in Th17 cells but lacked specificity [4] [9]. The mid-2010s saw optimized compounds like TMP-920 and VTP-43742 (Phase I for psoriasis), featuring improved pharmacokinetics and target engagement [4] [9]. XY-018 emerged in 2016 as part of this wave, distinguished by its biphenyl-acetamide scaffold decorated with lipophilic trifluoromethyl groups enhancing LBD interactions [1] [6]. Its development underscored RORγ's dual therapeutic relevance: autoimmunity (via Th17 inhibition) and cancer (via AR crosstalk) [3] [6].
Table 2: Evolution of Key RORγ Modulators
Compound Class/Name | Year | Key Advancement |
---|---|---|
Oxysterols (e.g., 20α-HC) | 2010 | First endogenous agonists; structural basis |
Digoxin | 2011 | Repurposed inhibitor; validated RORγt-Th17 link |
TMP-920 | 2014 | Synthetic inverse agonist; improved specificity |
VTP-43742 | 2015 | Clinical candidate for autoimmune disease |
XY-018 | 2016 | RORγ/AR dual-pathway targeting in CRPC |
XY-018’s importance extends beyond RORγ antagonism through its secondary suppression of androgen receptor (AR) signaling, a pathway critical in prostate cancer progression. In CRPC models, XY-018 downregulates AR expression and inhibits proliferation of AR-positive cell lines (e.g., LNCaP: IC₅₀ = 5.14 µM; C4-2B: IC₅₀ = 9.2 µM) [1] [6]. Mechanistically, RORγ modulates AR transcription by binding ROR response elements (ROREs) in the AR gene promoter; thus, RORγ inhibition depletes AR protein [6] [9]. This pathway offers a therapeutic advantage in resistance contexts, where canonical AR antagonists (e.g., enzalutamide) fail due to AR mutations or overexpression [3]. In vivo, XY-018 (5 mg/kg, i.p.) reduces CRPC xenograft growth in mice, correlating with AR downregulation [1] [8]. Its dual targeting strategy addresses crosstalk between nuclear receptors—RORγ drives AR-dependent oncogenesis, while AR activation feeds back to enhance RORγ expression [6] [9]. Consequently, XY-018 represents a chemical tool to dissect RORγ/AR interactions in hormone-refractory malignancies.
Table 3: Molecular Targets of XY-018 in Prostate Cancer
Target | Effect of XY-018 | Functional Consequence |
---|---|---|
RORγ | Direct antagonism (EC₅₀ = 190 nM) | Disruption of RORγ-mediated gene transactivation |
AR | Suppressed expression & activity | Inhibition of CRPC cell proliferation |
RORγ/AR axis | Disruption of transcriptional crosstalk | Tumor growth inhibition in vivo |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7